Raloxifene-d4-4'-glucuronide is a deuterated metabolite of raloxifene, a selective estrogen receptor modulator primarily used in the treatment and prevention of osteoporosis and breast cancer in postmenopausal women. This compound serves as a reference standard in analytical chemistry, particularly in pharmacokinetic studies to understand the metabolism of raloxifene. It is classified under glucuronides, which are conjugated metabolites formed through the process of glucuronidation, primarily involving UDP-glucuronosyltransferases (UGTs) enzymes.
The synthesis of raloxifene-d4-4'-glucuronide can be achieved through microbial bioconversion. The microorganism Streptomyces sp. NRRL 21489 is employed to convert raloxifene into its glucuronidated forms. This method is preferred for large-scale production due to its scalability compared to chemical synthesis routes, which are often inadequate for industrial applications.
The microbial process utilizes specific growth conditions and substrates that allow for efficient glucuronidation. The reaction typically requires uridine diphosphate-glucuronic acid as a co-substrate and UGT enzymes, operating under buffered aqueous solutions at physiological pH and temperature .
Raloxifene-d4-4'-glucuronide has the molecular formula and a molecular weight of 653.75 g/mol. The deuterated nature of this compound allows for distinct mass differentiation in analytical techniques such as mass spectrometry, facilitating precise tracking during pharmacokinetic studies .
Raloxifene-d4-4'-glucuronide primarily undergoes glucuronidation, which involves the addition of glucuronic acid to the raloxifene molecule. This reaction is catalyzed by specific UGT enzymes, which play a critical role in drug metabolism.
The glucuronidation reaction typically uses uridine diphosphate-glucuronic acid as a co-substrate along with UGT enzymes. The reaction conditions are usually optimized for physiological pH and temperature to enhance enzyme activity .
The primary product of this glucuronidation process is raloxifene-d4-4'-glucuronide itself, which is a stable metabolite utilized in various pharmacokinetic studies to monitor drug metabolism and bioavailability .
Raloxifene-d4-4'-glucuronide acts through the selective modulation of estrogen receptors, influencing bone density and reducing the risk of breast cancer. The mechanism involves binding to estrogen receptors, leading to changes in gene expression that promote bone formation while inhibiting bone resorption. The metabolic pathway includes extensive glucuronidation facilitated by UGT enzymes, particularly UGT1A1 and UGT1A9, which are responsible for converting raloxifene into its active glucuronides .
Raloxifene-d4-4'-glucuronide is extensively used in various scientific fields:
This compound's unique properties make it an essential tool for researchers investigating the pharmacokinetics and therapeutic effects of raloxifene.
Raloxifene-d4-4'-glucuronide is a deuterium-labeled analog of the primary phase II metabolite of raloxifene. Its molecular formula is C₃₄H₃₁D₄NO₁₀S, with a molecular weight of 653.73 g/mol [2] [6] [9]. The deuterium atoms are strategically incorporated at four positions on the piperidinyl ethoxy side chain – specifically on the ethyl moiety linking the piperidine nitrogen to the benzoyl ring ( [6] [7] [9]). This modification results in the chemical name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-(6-hydroxy-3-(4-(2-(piperidin-1-yl)ethoxy-1,1,2,2-d₄)benzoyl)benzo[b]thiophen-2-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid [9]. The glucuronide moiety itself remains unlabeled, attached via a β-glycosidic bond at the 4'-hydroxy position of the raloxifene scaffold [5] [7].
The isotopic labeling pattern maintains the core pharmacophore while introducing mass differentiation critical for analytical detection. The deuterium substitution occurs on metabolically stable aliphatic carbons, minimizing potential kinetic isotope effects on receptor binding while ensuring metabolic stability at the labeled sites [2] [7]. This precise deuteration creates a mass shift detectable via mass spectrometry without significantly altering the compound's stereochemistry or three-dimensional conformation [6] [9].
Structurally, the deuterated and non-deuterated compounds share identical core features except for the isotopic substitution. The non-deuterated form has the molecular formula C₃₄H₃₅NO₁₀S and molecular weight 649.71 g/mol [3] [5]. Both compounds possess identical glucuronidation sites (4'-position) and maintain the same benzothiophene core structure essential for estrogen receptor interaction [4] [8]. The glucuronide moiety in both compounds exhibits the characteristic β-D-glucopyranosiduronic acid structure confirmed through nuclear magnetic resonance (NMR) analyses [3] [5].
Despite structural similarities, key biochemical differences exist:
Table 1: Molecular Attributes of Raloxifene-4'-glucuronide and Its Deuterated Analog
Attribute | Non-deuterated Form | Deuterated Form (d₄) |
---|---|---|
Molecular Formula | C₃₄H₃₅NO₁₀S | C₃₄H₃₁D₄NO₁₀S |
Molecular Weight | 649.71 g/mol | 653.73 g/mol |
CAS Number | 182507-22-8 | 1279033-52-1 |
Deuterium Positions | N/A | Piperidinylethoxy side chain |
Estrogen Receptor IC₅₀ | 370 μM | 370 μM |
Primary Metabolic Enzymes | UGT1A8, UGT1A10 | UGT1A8, UGT1A10 |
The biological significance of this metabolite lies in its dominance in circulation, comprising ~70% of total raloxifene glucuronides and approximately 99% of circulating raloxifene-related material in clinical settings [4]. The deuterated analog serves as an essential internal standard for quantifying this metabolite in biological matrices, leveraging its near-identical chemical behavior with a distinct mass signature [2] [8].
Raloxifene-d4-4'-glucuronide exhibits distinct solubility and stability profiles critical for handling and analytical applications:
Solubility: The compound demonstrates moderate solubility in dimethyl sulfoxide (DMSO) and limited solubility in aqueous buffers. It shows slight solubility in methanol but is practically insoluble in non-polar solvents like hexane or chloroform [5] [8]. This polarity profile is consistent with its glucuronide-conjugated structure, which introduces multiple hydrophilic hydroxyl groups and a carboxylic acid moiety [5] [7].
Stability: The compound is hygroscopic and requires stringent storage conditions at -20°C to maintain long-term stability [5] [8]. Under recommended storage, it remains stable for over 24 months. However, it shows sensitivity to enzymatic degradation by β-glucuronidases and pH-dependent hydrolysis under strongly acidic conditions (pH < 3) [4] [8]. The lithium salt form (CAS 182507-22-8) offers improved stability for commercial distribution [5] [8].
Table 2: Solubility and Stability Profile of Raloxifene-d4-4'-glucuronide
Property | Characteristics | Optimal Handling Conditions |
---|---|---|
Solubility | Soluble in DMSO (moderate); Slightly soluble in methanol; Insoluble in water, hexane, chloroform | Use anhydrous DMSO for stock solutions; Avoid aqueous buffers for long-term storage |
Thermal Stability | Stable at room temperature for short-term transfers; Degrades at >40°C | Store at -20°C long-term; Transport at ambient temperature with desiccant |
pH Sensitivity | Stable at pH 5-8; Hydrolysis below pH 3 | Neutral pH buffers recommended for experimental use |
Light Sensitivity | No reported photodegradation | Standard light-protected storage sufficient |
Hygroscopicity | Hygroscopic | Maintain desiccated environment; Nitrogen atmosphere for storage |
The compound's instability in gastrointestinal conditions (low pH, bacterial glucuronidases) contributes to raloxifene's poor oral bioavailability (<2%) despite reasonable absorption rates (up to 60%), as the glucuronide readily hydrolyzes back to parent drug during enterohepatic recirculation [4] [8]. This property necessitates careful sample handling during bioanalysis to prevent ex vivo hydrolysis [4].
The ionization profile of raloxifene-d4-4'-glucuronide significantly influences its analytical detection and biological behavior:
The acidic glucuronide moiety creates chromatographic challenges requiring acidic mobile phases (0.1% formic acid) for optimal peak shape in reversed-phase LC-MS analyses. The negative charge at physiological pH also facilitates separation from unconjugated raloxifene during analytical procedures [4] [8].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7